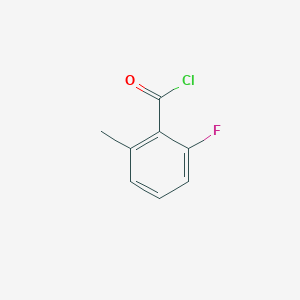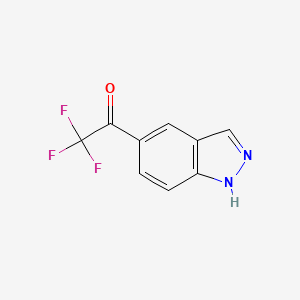![molecular formula C13H17ClN2O3S B1388878 1-[2-クロロ-4-(メチルスルホニル)フェニル]ピペリジン-3-カルボンアミド CAS No. 942474-89-7](/img/structure/B1388878.png)
1-[2-クロロ-4-(メチルスルホニル)フェニル]ピペリジン-3-カルボンアミド
概要
説明
1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-3-carboxamide is a chemical compound with the molecular formula C13H17ClN2O3S and a molecular weight of 316.80 g/mol . This compound is used in various scientific research applications, particularly in the field of proteomics.
科学的研究の応用
1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-3-carboxamide is widely used in scientific research, particularly in the following areas:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is used in the study of biological processes and pathways, particularly in the field of proteomics, where it helps in the identification and quantification of proteins.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as an inhibitor of specific enzymes or receptors.
準備方法
The synthesis of 1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-3-carboxamide involves several steps. One common synthetic route includes the reaction of 2-chloro-4-(methylsulfonyl)aniline with piperidine-3-carboxylic acid under specific reaction conditions. The reaction typically requires the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
化学反応の分析
1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amine derivatives.
作用機序
The mechanism of action of 1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets and modulates their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
類似化合物との比較
1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-3-carboxamide can be compared with other similar compounds, such as:
1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-3-carboxylic acid: This compound differs by having a carboxylic acid group instead of an amide group.
1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-3-amine: This compound has an amine group instead of a carboxamide group.
1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-3-sulfonamide: This compound has a sulfonamide group instead of a carboxamide group.
These similar compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and biological activities.
特性
IUPAC Name |
1-(2-chloro-4-methylsulfonylphenyl)piperidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3S/c1-20(18,19)10-4-5-12(11(14)7-10)16-6-2-3-9(8-16)13(15)17/h4-5,7,9H,2-3,6,8H2,1H3,(H2,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDFKJHXZDFOVPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)N2CCCC(C2)C(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{4-[4-(3-Pyrrolidinyloxy)phenyl]-1-piperazinyl}-1-ethanone](/img/structure/B1388796.png)
![3-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]-piperidine](/img/structure/B1388797.png)
![3-[2-(1-Naphthyloxy)ethyl]piperidine](/img/structure/B1388798.png)









![6H-thiazolo[5,4-e]indazol-2-amine](/img/structure/B1388816.png)

